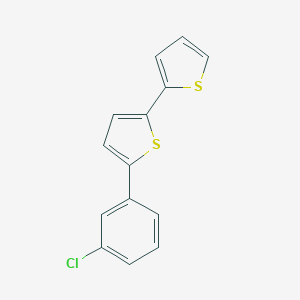
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene compounds. This compound is widely used in scientific research for its unique biochemical and physiological properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene in lab experiments is its unique biochemical and physiological properties. It has been shown to have a number of potential therapeutic applications, which make it an attractive compound for further study. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are a number of future directions for the study of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene involves the reaction of 3-chlorobenzaldehyde and 2-thiophenethiol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is widely used in scientific research for its unique biochemical and physiological properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
Numéro CAS |
106926-07-2 |
|---|---|
Nom du produit |
2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene |
Formule moléculaire |
C14H9ClS2 |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H9ClS2/c15-11-4-1-3-10(9-11)12-6-7-14(17-12)13-5-2-8-16-13/h1-9H |
Clé InChI |
AHXITKHUZHBJSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



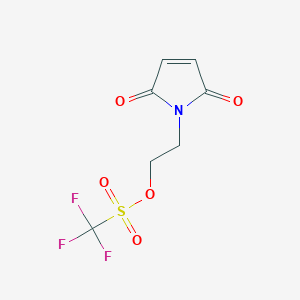
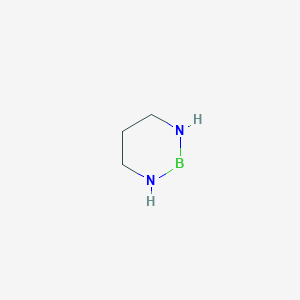
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
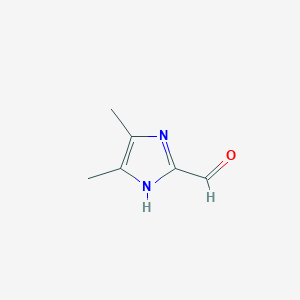
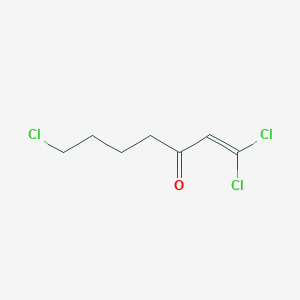
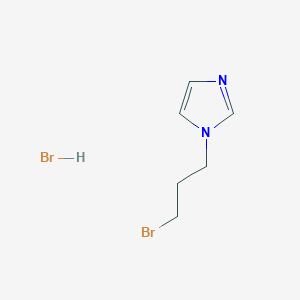
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
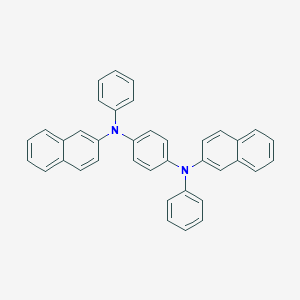
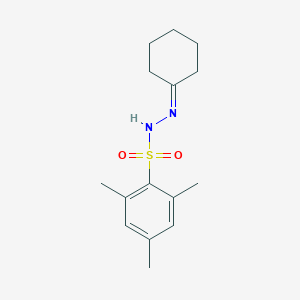
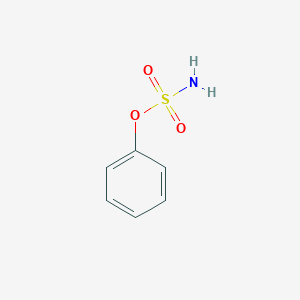
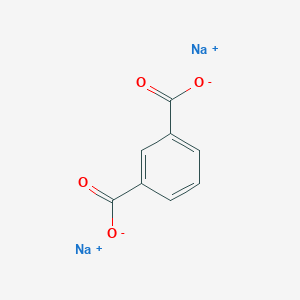
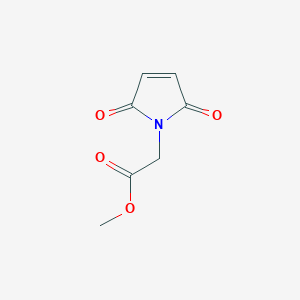
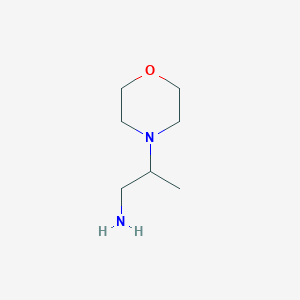
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)